

# difference between Clomiphene Citrate and 2-Chloro Clomiphene

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## Compound of Interest

Compound Name: 2-Chloro Clomiphene Citrate(E/Z Mixture)

CAS No.: 1795130-18-5

Cat. No.: B586143

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Technical Whitepaper: Clomiphene Citrate vs. 2-Chloro Clomiphene Sub-title: Structural Divergence, Synthetic Origins, and Critical Quality Control in SERM Development[1]

## Executive Summary

In the development of Selective Estrogen Receptor Modulators (SERMs), the distinction between the Active Pharmaceutical Ingredient (API), Clomiphene Citrate, and its structurally homologous impurity, 2-Chloro Clomiphene, is a critical quality attribute (CQA).[1]

While Clomiphene Citrate is the therapeutic agent used for ovulation induction, 2-Chloro Clomiphene (often designated as USP Related Compound D or EP Impurity G/H) is a process-related impurity resulting from over-chlorination or contaminated starting materials.[1] This guide analyzes the physicochemical differences, mechanistic origins, and rigorous analytical protocols required to isolate and control this specific analog to meet pharmacopeial limits (typically NMT 1.0%).[1]

## Structural & Physicochemical Divergence

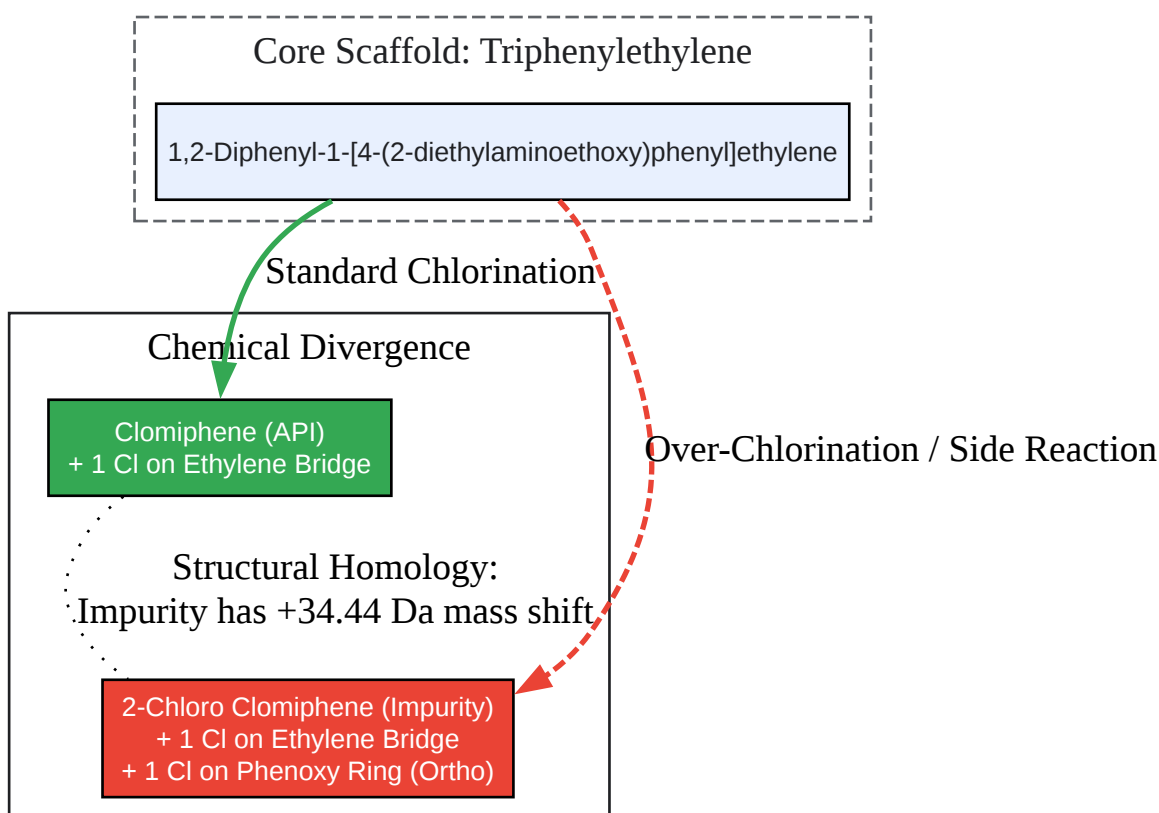
The primary difference lies in the halogenation pattern of the phenoxy ring. Standard Clomiphene contains a single chlorine atom on the ethylene backbone (vinylic chlorine).[1] The impurity, 2-Chloro Clomiphene, retains this vinylic chlorine but possesses an additional chlorine atom on the phenoxy ring, specifically at the ortho position relative to the ether linkage.

## Comparative Chemical Data

Feature	Clomiphene Citrate (API)	2-Chloro Clomiphene (Impurity)
Role	Therapeutic API (SERM)	Critical Process Impurity
IUPAC Name	2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine citrate	2-[2-chloro-4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine citrate
Molecular Formula	$C_{26}H_{28}ClNO[1][2] \cdot C_6H_8O_7$	$C_{26}H_{27}Cl_2NO[1] \cdot C_6H_8O_7$
Molecular Weight	598.09 g/mol	632.53 g/mol
CAS Number	50-41-9	1795130-18-5 (Citrate Salt)
Key Structural Feature	Monochloro (Vinylic only)	Dichloro (Vinylic + Ortho-Phenoxy)
USP Classification	Active Moiety	Related Compound D (Isomer mixture)

## Visualization of Structural Logic

The following diagram illustrates the hierarchical relationship and the specific site of modification that distinguishes the impurity.



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Figure 1: Structural relationship showing the divergence of the 2-Chloro impurity from the main Clomiphene scaffold.[1]

## Synthetic Origins: The Mechanistic Pathway

Understanding the origin of 2-Chloro Clomiphene is essential for process control.[1] The synthesis of Clomiphene Citrate typically involves the chlorination of a triphenylethylene precursor.

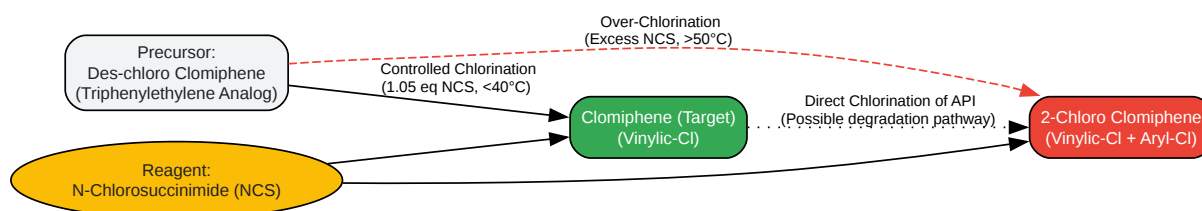
### The Critical Step: Chlorination

The standard synthesis utilizes agents like N-chlorosuccinimide (NCS) to introduce a chlorine atom at the vinylic position of the alkene.[1]

- Intended Reaction: Electrophilic addition/substitution at the electron-rich double bond.[1]

- Side Reaction (Impurity Formation): The phenoxy ring is also electron-rich due to the oxygen donation (resonance).[1] If the reaction conditions are too aggressive (excess NCS, high temperature, or prolonged reaction time), electrophilic aromatic substitution (EAS) occurs at the ortho position of the phenoxy ring, generating 2-Chloro Clomiphene.[1]

## Pathway Diagram



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Figure 2: Synthetic divergence showing how aggressive chlorination conditions lead to the 2-Chloro impurity.[1]

## Analytical Detection & Control Protocols

Due to the structural similarity, separating 2-Chloro Clomiphene from the E/Z isomers of Clomiphene is analytically challenging.[1] The impurity elutes significantly later than the main peak due to increased lipophilicity (addition of the second chlorine atom).[1]

## Standardized HPLC Methodology (Based on USP 2025/EP)

To ensure scientific integrity, the following protocol is recommended for the detection of 2-Chloro Clomiphene. This method uses a "System Suitability" approach to validate resolution.[1] [3]

Method Parameters:

- Column: L26 (C18 packing with specific carbon load/capping), 4.6 mm × 25 cm.[1]

- Mobile Phase: Acetonitrile : Diethylamine : Water (adjusted to pH 6.2 with phosphoric acid).  
[1][3]
- Flow Rate: 1.0 mL/min.[1]
- Detection: UV @ 290 nm (or 233 nm for higher sensitivity).[1]
- Temperature: Ambient (25°C).

Retention Time Logic: The addition of the chlorine atom on the aromatic ring increases the hydrophobicity of the molecule, resulting in a longer retention time on reverse-phase columns.

Compound	Relative Retention Time (RRT)	Relative Response Factor (RRF)
Clomiphene Citrate (Z-isomer)	1.00	1.0
Clomiphene Citrate (E-isomer)	~1.02 - 1.08	1.0
2-Chloro Clomiphene (Impurity)	~1.57 - 1.63	1.0

Note: RRTs are approximate and dependent on the exact mobile phase composition. The impurity elutes well after the main peak.

## Step-by-Step Validation Protocol

- Preparation of System Suitability Solution:
  - Dissolve USP Clomiphene Citrate RS and USP Clomiphene Related Compound A RS (Des-chloro) in the mobile phase.[1]
  - Crucial Step: Spike with authenticated 2-Chloro Clomiphene standard (if available) to establish RRT for the specific column batch.[1]
- Chromatographic Run:
  - Inject 10-50 µL of the sample.[1]

- Record chromatogram for at least 3x the retention time of the main peak (to catch the late-eluting 2-chloro impurity).[1]
- Calculation of Impurity Content:
  - Use the formula:  $\text{Result} = (r_i / r_s) \times (C_s / C_u) \times (1/F) \times 100$ [1]
  - Where  $r_i$  is the impurity peak response,  $r_s$  is the main peak response, and F is the Relative Response Factor (1.0 for 2-Chloro Clomiphene).[1]

## Regulatory & Safety Implications

In drug development, 2-Chloro Clomiphene is not merely an inert byproduct; it is a structural analog with unknown specific potency on the Estrogen Receptor (ER).[1]

- Pharmacopeial Limits:
  - USP: NMT 1.0% (Total of geometric isomers of 2-chloroclomiphene).[1][3]
  - EP: Impurity G and H are controlled under similar strict thresholds.
- Toxicology: Chlorinated aromatic hydrocarbons can exhibit different metabolic stability and toxicity profiles compared to their parent compounds.[1] The extra chlorine atom blocks a potential metabolic site on the phenoxy ring, potentially altering the half-life of the impurity relative to the API.[1]

## References

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- LGC Standards. 2-Chloro Clomiphene Citrate (E/Z Mixture) Reference Material Data Sheet. [1]
- SynThink Research Chemicals. Clomifene EP Impurities & USP Related Compounds Structure Analysis. [1]

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